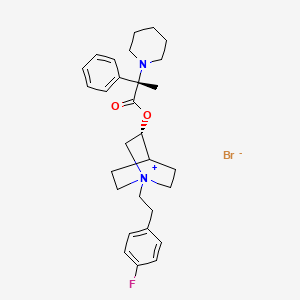

AZD-9164 bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

AZD-9164 is a muscarinic M3 receptor antagonist potentially for the treatment of chronic obstructive pulmonary. AZD9164 may improve upon the therapeutic index of tiotropium, increasing the magnitude and duration of lung function improvements without increasing systemically-mediated adverse events.

Applications De Recherche Scientifique

Aurora Kinase B Inhibition in Ovarian Carcinoma Treatment

AZD-9164 bromide shows potential in the treatment of ovarian carcinoma, particularly in cisplatin-resistant cases. When combined with cisplatin, it demonstrates an additive effect, significantly inhibiting cell proliferation and inducing apoptosis. This suggests its potential as part of a combination therapy approach for ovarian cancer treatment (Ma & Li, 2013).

Antimicrobial Resistance Studies

Research on AZD-9164 bromide includes its role in the study of antimicrobial resistance, specifically in the context of Neisseria gonorrhoeae. The compound's properties may contribute to understanding how certain bacterial strains develop resistance to azithromycin, a critical concern in infectious disease management (Palmer et al., 2008).

BET Bromodomain Inhibition in Hematologic Malignancies

AZD-9164 bromide, as a BET/BRD4 bromodomain inhibitor, shows significant promise in treating hematologic malignancies. Its bivalent binding mode to BRD4 bromodomains results in increased cellular and antitumor activity, particularly in leukemia, multiple myeloma, and lymphoma. This highlights its potential for clinical development in these areas (Rhyasen et al., 2016).

DNA Damage Response and Cancer Treatment

The research on AZD-9164 bromide extends to its role in enhancing radiation, chemotherapy, and olaparib activity by inhibiting DNA-PK, a key player in the DNA damage response. This indicates its potential in combination therapies for sustained tumor regression, showcasing its importance in oncological research (Fok et al., 2019).

Photoswitching for In Vivo Use

Research into AZD-9164 bromide's application includes developing red-shifting azobenzene photoswitches for in vivo use. These switches have potential applications in targeted drug action and temporal control in biological systems, representing a significant advancement in photopharmacology (Dong et al., 2015).

Photosynthesis and Phytohormone Signaling in Plants

Studies involving AZD-9164 bromide also explore its impact on photosynthesis and phytohormone signaling pathways in plants, particularly in Arabidopsis. It acts as a TOR inhibitor, providing insights into the role of TOR in plant growth and development, thus contributing to agricultural and botanical research (Dong et al., 2015).

Propriétés

Numéro CAS |

1034916-72-7 |

|---|---|

Formule moléculaire |

C29H38BrFN2O2 |

Poids moléculaire |

545.5374 |

Nom IUPAC |

(R)-1-(4-fluorophenethyl)-3-(((S)-2-phenyl-2-(piperidin-1-yl)propanoyl)oxy)quinuclidin-1-ium bromide |

InChI |

InChI=1S/C29H38FN2O2.BrH/c1-29(25-8-4-2-5-9-25,31-17-6-3-7-18-31)28(33)34-27-22-32(20-15-24(27)16-21-32)19-14-23-10-12-26(30)13-11-23;/h2,4-5,8-13,24,27H,3,6-7,14-22H2,1H3;1H/q+1;/p-1/t24?,27-,29-,32?;/m0./s1 |

Clé InChI |

QMMVAOGTOFQHAQ-BBCWMUSQSA-M |

SMILES |

C[C@](N1CCCCC1)(C2=CC=CC=C2)C(O[C@H]3C[N+]4(CCC5=CC=C(F)C=C5)CCC3CC4)=O.[Br-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AZD-9164; AZD 9164; AZD9164; AZD-9164 bromide. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Ethoxy-4-(4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl)phenylamino)-5-methyl-11-(methylsulfonyl)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B605709.png)

![2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B605710.png)

![4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B605713.png)

![2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide](/img/structure/B605717.png)

![{4-[4-({3-[(2-Methyl-1,3-benzothiazol-6-YL)amino]-3-oxopropyl}amino)-4-oxobutyl]benzyl}propanedioic acid](/img/structure/B605726.png)